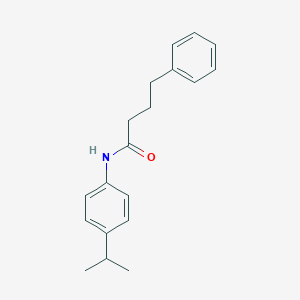
N-(4-isopropylphenyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-4-phenylbutanamide, also known as IPPB, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents. IPPB is widely used in scientific research for its various applications in the field of pharmacology.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-4-phenylbutanamide is not fully understood. However, it is believed to act by inhibiting the activity of voltage-gated sodium channels in the central nervous system. This inhibition leads to a decrease in the excitability of neurons, resulting in analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-phenylbutanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, a neurotransmitter involved in pain transmission. It also increases the release of GABA, an inhibitory neurotransmitter that reduces neuronal excitability. N-(4-isopropylphenyl)-4-phenylbutanamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-isopropylphenyl)-4-phenylbutanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has a well-established mechanism of action and has been extensively studied for its pharmacological effects. However, N-(4-isopropylphenyl)-4-phenylbutanamide also has some limitations. It has a low water solubility, which may limit its use in certain experiments. It also has a short half-life, which may require frequent dosing in certain studies.
Orientations Futures
There are several future directions for research on N-(4-isopropylphenyl)-4-phenylbutanamide. One area of interest is the development of more potent and selective analogs of N-(4-isopropylphenyl)-4-phenylbutanamide. Another area of interest is the investigation of the effects of N-(4-isopropylphenyl)-4-phenylbutanamide on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the potential use of N-(4-isopropylphenyl)-4-phenylbutanamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research. Finally, the development of novel drug delivery systems for N-(4-isopropylphenyl)-4-phenylbutanamide may improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-4-phenylbutanamide is a chemical compound with various applications in the field of pharmacology. It has analgesic, anti-inflammatory, and anticonvulsant properties and has been extensively studied for its effects on the central nervous system. While N-(4-isopropylphenyl)-4-phenylbutanamide has several advantages for lab experiments, it also has some limitations. Future research on N-(4-isopropylphenyl)-4-phenylbutanamide may lead to the development of more potent and selective analogs, as well as novel drug delivery systems.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-4-phenylbutanamide involves the reaction between 4-isopropylacetophenone and benzaldehyde in the presence of sodium hydroxide and acetic acid. The reaction produces N-(4-isopropylphenyl)-4-phenylbutanamide as a white crystalline solid with a yield of around 90%. The purity of the product can be increased by recrystallization in a suitable solvent.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-4-phenylbutanamide is widely used in scientific research for its various applications in the field of pharmacology. It has been found to have analgesic, anti-inflammatory, and anticonvulsant properties. N-(4-isopropylphenyl)-4-phenylbutanamide has been studied for its potential use in the treatment of neuropathic pain, cancer pain, and epilepsy. It has also been investigated for its effects on the central nervous system and its ability to modulate the activity of neurotransmitters.
Propriétés
Formule moléculaire |
C19H23NO |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-phenyl-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C19H23NO/c1-15(2)17-11-13-18(14-12-17)20-19(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-15H,6,9-10H2,1-2H3,(H,20,21) |
Clé InChI |
KEAYLOHQABANRX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



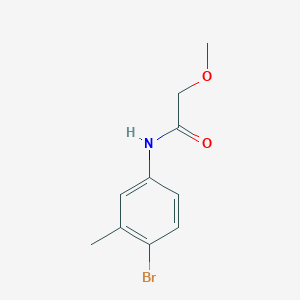
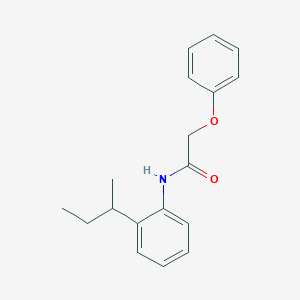
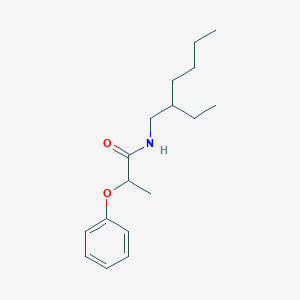

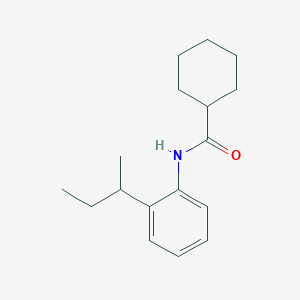
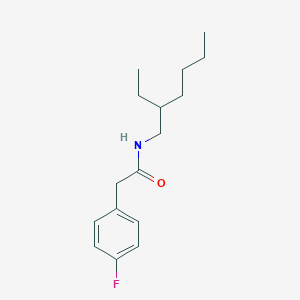
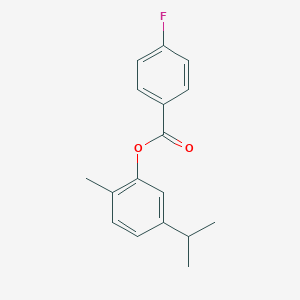

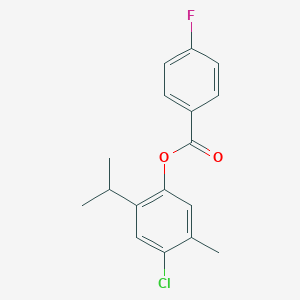
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)
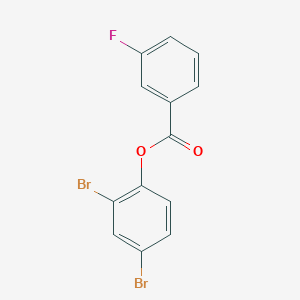

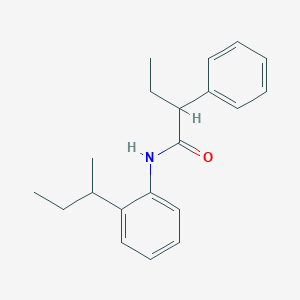
![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)